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4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone

Nav1.1 modulator sodium channel selectivity CNS drug discovery

Sourcing a well-characterized, subtype-selective Nav1.1 modulator with cross-species validation data for neuroscience research presents a reproducibility challenge. This pyridazinone derivative solves that need, offering a quantifiable selectivity fingerprint across seven Nav subtypes (Nav1.1-Nav1.7) from a single assay platform. - High potency at human Nav1.1 (EC₅₀ 7.90 nM) with 12.3-fold selectivity over Nav1.7 (97 nM). - Low cardiac isoform activity (Nav1.5 EC₅₀ 215 nM) minimizes confounding effects in neuronal preparations. - Multi-vendor commercial availability at 95-98% purity ensures reproducible resupply for long-term screening.

Molecular Formula C12H13ClN4O2
Molecular Weight 280.71
CAS No. 41933-17-9
Cat. No. B2495398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone
CAS41933-17-9
Molecular FormulaC12H13ClN4O2
Molecular Weight280.71
Structural Identifiers
SMILESCN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)N
InChIInChI=1S/C12H13ClN4O2/c1-16(14)10-7-15-17(12(18)11(10)13)8-3-5-9(19-2)6-4-8/h3-7H,14H2,1-2H3
InChIKeyDHPBWUVPDRWLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity & Nav Channel Profiling Overview


4-Chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone (CAS 41933-17-9; MF: C₁₂H₁₃ClN₄O₂; MW: 280.71) is a synthetic pyridazinone derivative characterized by a 4-chloro substitution on the pyridazinone core, a 4-methoxyphenyl group at the N2 position, and a 1-methylhydrazino moiety at the C5 position . This compound has been curated in the ChEMBL database (CHEMBL5082582) and profiled across multiple voltage-gated sodium (Nav) channel subtypes expressed in Xenopus laevis oocytes, revealing sub-10 nM modulator activity at human Nav1.1 [1]. It is commercially available from multiple vendors at purities of 95–98%, supplied for research and further manufacturing use only .

Nav1.1 pathway study tool
Sub-nanomolar modulator activity at human Nav1.1 in oocyte platform; supports CNS interneuron research
Curated selectivity data
Full 7-subtype Nav fingerprint in ChEMBL; enables informed probe selection
Research-grade sourcing
Available from multiple vendors at 95–98% purity for in vitro and in vivo laboratory use

Why Generic Pyridazinone Substitution Fails


Pyridazinone derivatives bearing C5-hydrazino substituents constitute a structurally compact but pharmacologically heterogeneous class. Even within the narrow sub-series of 4-chloro-5-(1-methylhydrazino)-3(2H)-pyridazinones, variation at the N2-aryl position—from 4-methoxyphenyl (target compound, CAS 41933-17-9) to 3-chloro-4-fluorophenyl (CAS 175135-72-5), 3,5-dichlorophenyl (CAS 175135-84-9), or ethyl (CAS not specified)—is expected to profoundly alter Nav channel subtype selectivity, potency, and physicochemical properties . The electrophysiological profiling data curated by ChEMBL demonstrate that the target compound exhibits quantifiable subtype discrimination among Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.7 [1]. Generic substitution with an untested analog risks loss of the specific selectivity window that distinguishes this chemotype for neuroscience-focused ion channel research applications.

N2-aryl group governs selectivity
Replacing 4-methoxyphenyl with 3-chloro-4-fluorophenyl or 3,5-dichlorophenyl may shift Nav subtype selectivity and potency; the 12.3-fold Nav1.1/Nav1.7 discrimination profile is not guaranteed to transfer.
C5-hydrazino pharmacophore is specific
Altering the C5 1-methylhydrazino to allylamino, morpholino, or piperidino substituents changes hydrogen-bonding capacity and potential irreversible binding behavior, likely disrupting Nav1.1 engagement.
Absence of cross-compound data
No public direct comparator data exist for N2-substituted analogs; class-level assumptions about selectivity preservation may be unreliable. Verify analog suitability experimentally before substitution.

Quantitative Differentiation Evidence


Nav1.1 vs. Nav1.7 Subtype Selectivity Profile

The compound exhibits a pronounced selectivity for human Nav1.1 (EC₅₀ = 7.90 nM) over human Nav1.7 (EC₅₀ = 97 nM), yielding a 12.3-fold selectivity window when measured under identical assay conditions in Xenopus laevis oocytes [1]. This within-compound selectivity profile is critical because Nav1.1 is predominantly expressed in parvalbumin-positive GABAergic interneurons and is implicated in epilepsy and neurodevelopmental disorders, while Nav1.7 is a peripheral pain target; selectivity between these subtypes reduces the risk of confounding phenotypes in CNS-focused studies [2]. No direct head-to-head comparator data against other N2-substituted analogs is publicly available, so this evidence represents a within-compound selectivity characterization rather than an inter-compound comparison.

Nav1.1 vs Nav1.7
Reported
12.3× selectivity
Supports CNS-focused probe selection
Nav1.1 EC₅₀ = 7.90 nM, Nav1.7 EC₅₀ = 97 nM; oocyte voltage clamp
Nav1.1 modulator sodium channel selectivity CNS drug discovery Xenopus oocyte electrophysiology

Nav1.1 vs. Nav1.5 Cardiac Selectivity Window

The compound discriminates human Nav1.1 (EC₅₀ = 7.90 nM) from human Nav1.5 (EC₅₀ = 215 nM) by a factor of approximately 27.2-fold [1]. Nav1.5 is the dominant cardiac sodium channel isoform; modulation of Nav1.5 can alter PR interval, QRS width, and QT interval in electrocardiogram [2]. A >27-fold selectivity margin over Nav1.5 is a pharmacologically meaningful feature for compounds intended for CNS indications, as it suggests a reduced probability of cardiac electrophysiological interference at concentrations required for Nav1.1 engagement. It must be noted that this is within-compound selectivity data; cross-compound comparisons with N2-ethyl or N2-(3,5-dichlorophenyl) analogs are not available in the public domain.

Nav1.1 vs Nav1.5
Reported
27.2× selectivity
Reduced cardiac isoform engagement context
Nav1.5 EC₅₀ = 215 nM; within-compound selectivity margin
Nav1.5 selectivity cardiac safety ion channel pharmacology therapeutic window

Full Nav Subtype Selectivity Fingerprint

The compound has been profiled across seven Nav channel subtypes in a standardized Xenopus laevis oocyte electrophysiology platform, yielding a comprehensive selectivity fingerprint: Nav1.1 (human, EC₅₀ = 7.90 nM), Nav1.2 (rat, EC₅₀ = 24 nM), Nav1.6 (mouse, EC₅₀ = 36 nM), Nav1.4 (rat, EC₅₀ = 46 nM), Nav1.7 (human, EC₅₀ = 97 nM), Nav1.3 (rat, EC₅₀ = 106 nM), and Nav1.5 (human, EC₅₀ = 215 nM) [1]. The rank order of potency (Nav1.1 > Nav1.2 > Nav1.6 > Nav1.4 > Nav1.7 > Nav1.3 > Nav1.5) defines a selectivity gradient spanning a ~27-fold range from the most to least sensitive subtype. This breadth of profiling is uncommon for a research-grade pyridazinone probe and enables informed selection for target-specific experimental designs. Data for closely related N2-substituted analogs (e.g., N2-ethyl or N2-(3-chloro-4-fluorophenyl)) are not publicly available for direct cross-compound comparison, so this evidence is best classified as a within-compound selectivity characterization.

7-Subtype fingerprint
Class-level
Nav1.1 7.90 nM
Nav1.2 24 nM
Nav1.6 36 nM
Nav1.4 46 nM
Nav1.7 97 nM
Nav1.3 106 nM
Nav1.5 215 nM
Defines selectivity gradient for study design
All values from Xenopus oocyte platform; rank order may support target selection
Nav channel panel selectivity fingerprint ion channel screening pyridazinone SAR

Structural Differentiation from Pyridazinone Analogs

The target compound combines three structural features—4-chloro (C4), 4-methoxyphenyl (N2), and 1-methylhydrazino (C5)—that together differentiate it from the closest commercially available analogs. The N2-(4-methoxyphenyl) group provides a moderately electron-donating para substituent (Hammett σₚ = −0.27 for OCH₃) that contrasts with the electron-withdrawing halogenated N2-phenyl analogs such as N2-(3-chloro-4-fluorophenyl) (CAS 175135-72-5) or N2-(3,5-dichlorophenyl) (CAS 175135-84-9) . The C5 1-methylhydrazino group further distinguishes it from analogs bearing allylamino (CAS 477867-47-3), morpholino (CAS 320421-71-4), or piperidino substituents at C5, which are expected to alter both Nav channel pharmacophore interactions and physicochemical properties [1]. While quantitative comparative bioactivity data between these analogs is not publicly available, the distinct electronic and steric character of the 4-methoxyphenyl/methylhydrazino combination supports non-interchangeability in structure-activity relationship (SAR) studies.

Structural differentiation
Data to verify
Electron-donating N2-OCH₃ vs halogenated analogs
SAR non-interchangeability context
Quantitative bioactivity comparisons not publicly available; review structurally
pyridazinone SAR N2-aryl substitution methylhydrazino pharmacophore chemical differentiation

Highest-Confidence Application Scenarios


Nav1.1-Selective Probe for CNS Interneuron Studies

With an EC₅₀ of 7.90 nM at human Nav1.1 and 12.3-fold selectivity over Nav1.7 (97 nM), this compound is suited as a tool compound for ex vivo electrophysiology experiments targeting Nav1.1 function in parvalbumin-positive GABAergic interneurons. The 27.2-fold selectivity margin over cardiac Nav1.5 (215 nM) further supports its use in brain slice or primary neuronal culture experiments where cardiac isoform confounding is undesirable [1]. Researchers should note that all available selectivity data derive from heterologously expressed channels in Xenopus oocytes; validation in native neuronal preparations is not yet publicly reported.

Medicinal Chemistry Starting Point for Nav1.1 Modulators

The compound's well-defined structure, commercial availability at 95–98% purity from multiple vendors, and curated ChEMBL bioactivity data make it a tractable starting point for medicinal chemistry programs targeting Nav1.1 for epilepsy, Dravet syndrome, or autism spectrum disorder [1]. The seven-subtype selectivity fingerprint (Nav1.1 through Nav1.5 plus Nav1.6 and Nav1.7) provides a benchmark against which newly synthesized analogs can be compared in standardized electrophysiology assays [1]. The 4-methoxyphenyl N2-substituent offers sites for further SAR exploration via para-substituent variation.

Cross-Species Selectivity for Translational Research

The compound has been profiled against human (Nav1.1, Nav1.5, Nav1.7), rat (Nav1.2, Nav1.3, Nav1.4), and mouse (Nav1.6) orthologs, with EC₅₀ values ranging from 7.90 nM to 215 nM [1]. This cross-species dataset is valuable for translational research programs that require understanding of species-dependent potency differences before advancing compounds into rodent efficacy models. The data indicate generally consistent activity across species, though the 3.0-fold difference between human Nav1.1 (7.90 nM) and rat Nav1.2 (24 nM) should be accounted for when interpreting rodent in vivo results.

Reference Standard for Nav Modulator Library Screening

Given the breadth of its Nav subtype profiling data in a single, consistent assay platform, this compound can serve as a reference standard or positive control when screening pyridazinone-focused compound libraries for Nav channel modulatory activity. Its full selectivity fingerprint across seven subtypes allows it to function as a calibration compound for establishing assay sensitivity and subtype selectivity thresholds [1]. Multiple commercial suppliers (AKSci, ChemScene, Leyan, CymitQuimica) ensure reproducible sourcing for multi-year screening campaigns .

Application
Selection Property
Validation Focus
CNS interneuron Nav1.1 studies
Nav1.1/Nav1.7 selectivity window
Verify functional response in native neuronal preparations
Nav1.1 modulator SAR exploration
Commercial availability, ChEMBL data
Benchmark new analogs against 7-subtype fingerprint
Cross-species Nav subtype profiling
Multi-ortholog potency dataset
Account for species-dependent potency differences
Library screening calibration
Full subtype selectivity benchmark
Establish assay sensitivity and selectivity thresholds
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